L-Alanine-13C3

Description

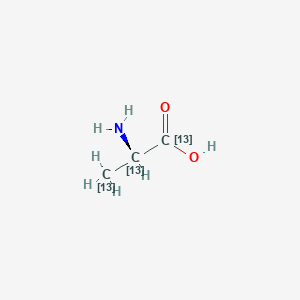

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-GCCOVPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583958 | |

| Record name | L-(~13~C_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100108-77-8 | |

| Record name | L-(~13~C_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Alanine-13C3: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of L-Alanine-13C3, a stable isotope-labeled version of the non-essential amino acid L-alanine. The incorporation of carbon-13 isotopes at all three carbon positions makes it an invaluable tracer for metabolic research and a reliable internal standard for quantitative analyses in various stages of drug development.

Core Chemical Properties

L-Alanine-13C3 is a white crystalline solid. Its physical and chemical properties are largely identical to those of naturally occurring L-alanine, with the key difference being its increased molecular weight due to the presence of three ¹³C isotopes. This mass shift is fundamental to its application in mass spectrometry-based analytical techniques.

| Property | Value | Reference |

| Molecular Formula | ¹³C₃H₇NO₂ | --INVALID-LINK--Alanine) |

| Linear Formula | ¹³CH₃¹³CH(NH₂)¹³CO₂H | --INVALID-LINK-- |

| Molecular Weight | 92.07 g/mol | --INVALID-LINK-- |

| CAS Number | 100108-77-8 | --INVALID-LINK-- |

| Isotopic Purity | ≥98 atom % ¹³C | --INVALID-LINK-- |

| Chemical Purity | ≥95% (CP) | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 314.5 °C (decomposes) | --INVALID-LINK-- |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | --INVALID-LINK-- |

| SMILES String | [13CH3]--INVALID-LINK----INVALID-LINK--O | --INVALID-LINK--Alanine) |

| InChI Key | QNAYBMKLOCPYGJ-GCCOVPGMSA-N | --INVALID-LINK--Alanine) |

Synthesis of L-Alanine-13C3

The synthesis of L-Alanine-13C3 is a specialized process typically undertaken by manufacturers of stable isotope-labeled compounds. While specific industrial synthesis methods are often proprietary, the general approaches involve either chemical synthesis from ¹³C-labeled precursors or enzymatic synthesis.

A common laboratory-scale application involving L-Alanine-13C3 is its derivatization, for example, with an Fmoc (fluorenylmethyloxycarbonyl) protecting group for use in solid-phase peptide synthesis. The synthesis of Fmoc-L-Alanine-13C3 starts with commercially available L-Alanine-13C3.

Experimental Protocol: Synthesis of Fmoc-L-Alanine-13C3

This protocol describes the N-terminal protection of L-Alanine-13C3 with an Fmoc group.

Materials:

-

L-Alanine-13C3

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir plate and stir bar

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve L-Alanine-13C3 (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane in a round-bottom flask.

-

Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents). Then, add Fmoc-OSu (1.5 equivalents) portion-wise.

-

Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove any insoluble material.

-

Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate. Extract the product into ethyl acetate (3x).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: The crude Fmoc-Ala-OH-13C3 can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield a white solid.[1]

Metabolic Pathways and Applications

L-Alanine-13C3 is a powerful tool for tracing metabolic pathways due to its central role in cellular metabolism. It serves as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.

Caption: Central metabolic pathways involving L-Alanine-13C3.

Metabolic Flux Analysis

L-Alanine-13C3 is extensively used in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions. By tracing the incorporation of ¹³C into downstream metabolites, researchers can gain insights into cellular physiology in both healthy and diseased states.

Caption: A typical experimental workflow for metabolic flux analysis using L-Alanine-13C3.

This protocol outlines the key steps for labeling cells with L-Alanine-13C3 and extracting metabolites for mass spectrometry analysis.

Materials:

-

Cultured cells of interest

-

Culture medium deficient in alanine

-

L-Alanine-13C3

-

Ice-cold phosphate-buffered saline (PBS)

-

-80°C 80% methanol (v/v) in water

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.

-

Preparation of Labeling Medium: Prepare the culture medium by supplementing the alanine-deficient medium with L-Alanine-13C3 to the desired final concentration.

-

Isotope Labeling:

-

Aspirate the existing culture medium from the cells.

-

Wash the cells twice with pre-warmed sterile PBS.

-

Add the pre-warmed L-Alanine-13C3 labeling medium to the cells.

-

Incubate the cells for a predetermined period to allow for the incorporation of the labeled alanine into cellular metabolites.

-

-

Metabolic Quenching and Metabolite Extraction:

-

To halt enzymatic activity, quickly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a sufficient volume of -80°C 80% methanol to each well to cover the cells.

-

Incubate the plates at -80°C for at least 15 minutes.

-

Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Preparation for Analysis:

-

Centrifuge the cell lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new pre-chilled tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

The dried metabolite pellets can be stored at -80°C until analysis by mass spectrometry.

-

Conclusion

L-Alanine-13C3 is a vital tool in modern biological and biomedical research. Its well-defined chemical properties and the ability to trace its metabolic fate with high precision make it indispensable for metabolic flux analysis, drug discovery, and understanding disease pathogenesis. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this powerful labeled compound into their studies.

References

L-Alanine-13C3: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Alanine-13C3, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details the core concepts of isotopic purity and enrichment, presents methodologies for their determination, and outlines its application in metabolic tracer studies.

Understanding Isotopic Purity and Enrichment

In the context of stable isotope-labeled compounds like L-Alanine-13C3, it is essential to distinguish between isotopic purity and isotopic enrichment.

-

Isotopic Purity: This refers to the proportion of molecules in a sample that are the desired isotopologue. For L-Alanine-13C3, this is the percentage of alanine molecules where all three carbon atoms are the 13C isotope. High isotopic purity is crucial for the unambiguous tracing of the molecule.

-

Isotopic Enrichment: This term describes the abundance of the heavy isotope at a specific atomic position within a molecule in a biological sample after the administration of a labeled compound. It is a measure of the incorporation of the stable isotope tracer into a metabolite pool.

The relationship between these concepts is fundamental to the design and interpretation of tracer experiments.

L-Alanine-13C3: A Technical Guide for Metabolic Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine, a non-essential amino acid, holds a pivotal position in cellular metabolism, acting as a critical link between carbohydrate and amino acid pathways.[1] Its isotopically labeled form, L-Alanine-13C3, where all three carbon atoms are replaced with the stable isotope ¹³C, has emerged as a powerful tracer for elucidating the intricate workings of metabolic networks. This technical guide provides an in-depth exploration of the applications of L-Alanine-13C3 in research, with a particular focus on ¹³C-Metabolic Flux Analysis (¹³C-MFA). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile tool in their studies.

The core principle behind using L-Alanine-13C3 lies in its ability to be traced as it is metabolized by cells.[2] The ¹³C atoms are incorporated into a variety of downstream metabolites, and the pattern of this incorporation, known as the mass isotopomer distribution (MID), can be precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] By analyzing these MIDs, researchers can quantify the rates, or fluxes, of metabolic reactions within a cell under specific conditions, offering invaluable insights into cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents.[1]

Core Applications in Research

The primary application of L-Alanine-13C3 is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique provides a detailed map of cellular metabolism, enabling the quantification of fluxes through key metabolic hubs.[1]

Key metabolic pathways traced by L-Alanine-13C3 include:

-

Alanine Aminotransferase (ALT) and Pyruvate Metabolism: L-Alanine-13C3 is readily converted to M+3 pyruvate (pyruvate with three ¹³C atoms) by the enzyme alanine aminotransferase. This allows for the direct measurement of the flux through this reaction and provides a labeled pool of pyruvate to trace its subsequent metabolic fates.[2]

-

Tricarboxylic Acid (TCA) Cycle: The ¹³C-labeled pyruvate can enter the TCA cycle through two primary routes:

-

Gluconeogenesis and Lactate Production: The labeled pyruvate can serve as a precursor for glucose synthesis (gluconeogenesis) or be converted to M+3 lactate, providing insights into phenomena such as the Warburg effect in cancer cells.[2]

-

Amino Acid Metabolism: The carbon backbone of L-Alanine-13C3 can be traced into other amino acids, such as aspartate and glutamate, which are directly linked to the TCA cycle.[2]

The ability to probe these central metabolic pathways makes L-Alanine-13C3 an invaluable tool in various research areas, particularly in cancer metabolism. Cancer cells often exhibit rewired metabolic pathways to support their rapid proliferation, and tracing with ¹³C-alanine can help identify these metabolic shifts, revealing potential therapeutic targets.

Data Presentation: Quantitative Insights from L-Alanine-13C3 Tracing

The quantitative data obtained from ¹³C-MFA experiments using L-Alanine-13C3 is typically presented in two main formats: Mass Isotopomer Distributions (MIDs) and calculated metabolic fluxes.

Mass Isotopomer Distributions (MIDs)

The MID of a metabolite represents the fractional abundance of each of its isotopomers (molecules differing only in their isotopic composition). This data provides a direct readout of how the ¹³C label from L-Alanine-13C3 has been incorporated into downstream metabolites.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates in Pancreatic Cancer Cells Labeled with [U-¹³C₃] L-Alanine. This table showcases the kind of data obtained when analyzing the fractional abundance of different isotopomers of key metabolites in the TCA cycle.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Citrate | 0.30 | 0.10 | 0.45 | 0.10 | 0.03 | 0.01 | 0.01 |

| α-Ketoglutarate | 0.35 | 0.12 | 0.38 | 0.08 | 0.05 | 0.02 | |

| Succinate | 0.40 | 0.15 | 0.30 | 0.10 | 0.05 | ||

| Fumarate | 0.42 | 0.18 | 0.28 | 0.08 | 0.04 | ||

| Malate | 0.45 | 0.20 | 0.25 | 0.07 | 0.03 |

Note: Data are hypothetical and for illustrative purposes. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Calculated Metabolic Fluxes

By inputting the measured MIDs and other extracellular flux measurements (e.g., glucose uptake, lactate secretion) into a metabolic model, the absolute rates of intracellular fluxes can be calculated.

Table 2: Example of Calculated Metabolic Fluxes in a Cancer Cell Line using L-Alanine-13C3 Tracer. This table provides an example of the calculated rates of key metabolic reactions, normalized to the glucose uptake rate.

| Reaction/Pathway | Flux (relative to Glucose uptake) |

| Glucose Uptake | 100 |

| Glycolysis (Pyruvate production) | 180 |

| Lactate Secretion | 160 |

| Pyruvate Dehydrogenase (PDH) | 15 |

| Pyruvate Carboxylase (PC) | 5 |

| Citrate Synthase | 20 |

| Glutamine Uptake | 30 |

| Alanine Uptake | 10 |

Note: Data are hypothetical and normalized to a glucose uptake rate of 100 units. This type of data allows for a direct comparison of metabolic pathway activities under different conditions.

Experimental Protocols

The following is a detailed methodology for a typical ¹³C-MFA experiment using L-Alanine-13C3 in adherent mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

Materials:

-

Cell line of interest (e.g., A549, HeLa, PANC-1)

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Labeling medium: Standard medium lacking unlabeled L-alanine

-

¹³C-labeled L-alanine (e.g., [U-¹³C₃] L-alanine)

-

Cell culture plates (e.g., 6-well plates)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.[1]

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the alanine-free base medium with all necessary components (e.g., glucose, glutamine, dFBS) and the ¹³C-labeled L-alanine to the desired final concentration.[1]

-

Initiation of Labeling: Once cells reach approximately 80% confluency, aspirate the standard medium.[1]

-

Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.[1]

-

Add 2 mL of the pre-warmed ¹³C L-alanine labeling medium to each well.[1]

-

Incubate the cells for a predetermined period to allow for the tracer to be metabolized and reach an isotopic steady state. This time should be optimized for the specific cell line and experimental question.

Protocol 2: Metabolite Extraction

This protocol utilizes a cold methanol-based quenching and extraction method to preserve the metabolic state of the cells.[1]

Materials:

-

-80°C freezer

-

Cold (-80°C) 80% Methanol solution (HPLC-grade)

-

Cold (4°C) PBS

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

Procedure:

-

Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium.[1]

-

Place the plate on a bed of dry ice and wash the cells once with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.[1]

-

Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity and lyse the cells.[1]

-

Scraping and Collection: Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.[1]

-

Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.[1]

-

Extraction: Incubate the tubes at -80°C for at least 30 minutes.[1]

-

Clarification: Centrifuge the tubes at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[1]

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).[1]

-

Store the dried pellets at -80°C until analysis.[1]

Protocol 3: Sample Analysis by GC-MS

Procedure:

-

Derivatization: The dried metabolite extracts are chemically modified (derivatized) to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph-mass spectrometer (GC-MS). The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.

-

Data Processing: The raw GC-MS data is processed to identify and quantify the different isotopomers of each metabolite. This involves peak integration and correction for the natural abundance of ¹³C.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the metabolic fate of L-Alanine-13C3 and the general workflow of a ¹³C-MFA experiment.

Caption: Metabolic fate of L-Alanine-13C3 in central carbon metabolism.

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

References

L-Alanine-13C3: A Technical Guide for Isotope-Based Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Alanine-13C3, a stable isotope-labeled amino acid crucial for metabolic research. This document details its physicochemical properties, applications in metabolic flux analysis (MFA), and comprehensive experimental protocols for its use in tracing the central carbon metabolism.

Core Physicochemical Data

L-Alanine-13C3 is a non-essential amino acid where all three carbon atoms are replaced with the stable isotope ¹³C. This labeling allows researchers to trace the metabolic fate of alanine within cellular systems using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Notes |

| L-Alanine-13C3 | 100108-77-8 [1][2][3] | 92.07 [1][2][3] | Uniformly labeled with ¹³C on all three carbon atoms. |

| L-Alanine (Unlabeled) | 56-41-7[1] | 89.09 | The naturally occurring, unlabeled form of the amino acid. |

| L-Alanine-13C3,15N | 202407-38-3[4][5] | 93.06[4] | Labeled with ¹³C on all three carbons and ¹⁵N on the amino group. |

Metabolic Tracing with L-Alanine-13C3

L-Alanine-13C3 serves as a powerful tracer for elucidating the intricate network of metabolic pathways. Its central role in metabolism allows it to provide insights into several key metabolic hubs. Once introduced into a biological system, L-Alanine-13C3 is primarily converted to ¹³C₃-pyruvate by the enzyme alanine transaminase (ALT). This labeled pyruvate then enters various metabolic pathways, and the distribution of the ¹³C label in downstream metabolites is analyzed to quantify metabolic fluxes.

Key Metabolic Pathways Investigated:

-

Alanine Aminotransferase (ALT) and Pyruvate Metabolism: The conversion of L-Alanine-13C3 to M+3 pyruvate (pyruvate with three ¹³C atoms) allows for the direct measurement of flux through this reaction.

-

Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can enter the TCA cycle through two main routes:

-

Pyruvate Dehydrogenase (PDH): This enzyme converts M+3 pyruvate to M+2 acetyl-CoA, which then condenses with oxaloacetate to form M+2 citrate.

-

Pyruvate Carboxylase (PC): This anaplerotic reaction produces M+3 oxaloacetate.

-

-

Gluconeogenesis and Lactate Production: The labeled pyruvate can be a precursor for glucose synthesis (gluconeogenesis) or be converted to M+3 lactate, offering insights into the Warburg effect in cancer cells.

-

Amino Acid Metabolism: The carbon backbone of L-Alanine-13C3 can be traced into other amino acids, such as aspartate and glutamate, which are closely linked to the TCA cycle.

Below is a diagram illustrating the entry of L-Alanine-13C3 into central carbon metabolism.

Experimental Protocols

¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Workflow

The following diagram outlines the general workflow for a ¹³C-MFA experiment using L-Alanine-13C3.

Detailed Protocol: ¹³C-MFA in Adherent Mammalian Cells

This protocol provides a step-by-step guide for conducting a ¹³C-MFA experiment using L-Alanine-13C3 with adherent mammalian cells.

1. Cell Seeding and Growth:

-

Seed adherent mammalian cells in a 6-well plate at a density that will result in approximately 80% confluency at the time of labeling.

-

Culture cells in standard growth medium under optimal conditions (e.g., 37°C, 5% CO₂).

2. Preparation of Labeling Medium:

-

Prepare a labeling medium by supplementing an alanine-free base medium with all necessary components (e.g., glucose, glutamine, dialyzed fetal bovine serum) and the desired final concentration of L-Alanine-13C3.

3. Isotope Labeling:

-

Once cells reach ~80% confluency, aspirate the standard growth medium.

-

Wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled alanine.

-

Add 2 mL of the pre-warmed L-Alanine-13C3 labeling medium to each well.

-

Incubate the cells for a sufficient duration to achieve a metabolic steady state. This time can range from hours to days depending on the cell type and experimental goals.

4. Metabolite Quenching and Extraction:

-

To halt metabolic activity and extract metabolites, place the 6-well plate on a bed of dry ice.

-

Wash the cells once with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

-

Add 1 mL of -80°C 80% methanol to each well.

-

Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

-

Incubate the tubes at -80°C for at least 30 minutes.

-

Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extract completely using a vacuum concentrator.

-

Store the dried pellets at -80°C until analysis.

5. Sample Preparation for GC-MS Analysis:

-

Resuspend the dried metabolite pellet in 30 µL of methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.

-

Add 30 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the sample, vortex, and incubate at 70°C for 60 minutes for derivatization.

-

After cooling to room temperature, centrifuge the sample to collect any droplets and transfer to a GC-MS vial.

6. Sample Preparation for NMR Analysis:

-

Dissolve the purified ¹³C-labeled metabolite extract in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer at a specific pH). The concentration should be in the range of 0.5-5 mM.

-

Add a known concentration of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

-

Transfer the solution to a high-quality NMR tube.

7. Data Acquisition and Analysis:

-

GC-MS: Analyze the derivatized samples to determine the mass isotopomer distributions of key metabolites.

-

NMR: Acquire ¹³C or 2D [¹H, ¹³C] HSQC spectra on a high-field NMR spectrometer. Analyze the chemical shifts and coupling patterns to identify and quantify the labeled metabolites.

-

The resulting data is then used in computational models to calculate metabolic fluxes.

References

L-Alanine-13C3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for L-Alanine-13C3. Uniformly labeled with carbon-13, this stable isotope-labeled amino acid is a critical tool in metabolic research, quantitative proteomics, and as an internal standard for analytical methodologies. Understanding its stability profile is paramount for ensuring data integrity and the success of experimental outcomes.

Core Stability and Storage Recommendations

L-Alanine-13C3 is a stable molecule when stored under appropriate conditions. The primary factors influencing its stability are temperature, moisture, and light. Both solid form and solutions in solvent require specific storage protocols to minimize degradation over time.

Data Presentation: Recommended Storage Conditions

The following tables summarize the recommended storage conditions for L-Alanine-13C3 in both solid (powder) and solvent forms, based on information from various suppliers. Adherence to these guidelines is crucial for maintaining the isotopic and chemical purity of the compound.

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid (Powder) | Room Temperature | Not specified | Store away from light and moisture.[1][2][3][4][5][6][7] |

| -20°C | 3 years | ||

| 4°C | 2 years | ||

| In Solvent | -80°C | 6 months | |

| -20°C | 1 month |

Note: The shelf-life of L-Alanine-13C3 in solvent is significantly shorter than in its solid form. It is recommended to prepare solutions fresh whenever possible.

Understanding L-Alanine-13C3 Degradation

The primary degradation pathway for L-alanine in biological systems is its conversion to pyruvate through the action of alanine transaminase (ALT). This metabolic pathway provides a logical framework for understanding the potential chemical degradation of L-Alanine-13C3.[8][9] Forced degradation studies, while not extensively published for L-Alanine-13C3 specifically, would likely investigate degradation under conditions of acid and base hydrolysis, oxidation, and photolysis.

Logical Relationship of Stability Factors

Caption: Key environmental factors affecting the stability of L-Alanine-13C3.

Experimental Protocols

Protocol 1: Quantification of L-Alanine-13C3 by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Alanine-13C3, which can be used in a stability study to measure its concentration over time.

1. Sample Preparation:

-

Accurately weigh a sample of L-Alanine-13C3 and dissolve in a suitable solvent (e.g., 0.1% formic acid in water) to create a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

For stability testing, samples stored under various conditions (e.g., different temperatures, pH, light exposure) would be diluted to fall within the range of the calibration curve.

-

To 100 µL of each sample, calibrator, and quality control, add an internal standard (e.g., L-Alanine-d4).

-

Precipitate proteins (if in a biological matrix) by adding 400 µL of ice-cold methanol or 10 µL of 30% sulfosalicylic acid.[10][11]

-

Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]

2. LC-MS/MS Instrumentation and Parameters:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for amino acid analysis.[10]

-

Mobile Phase A: 0.1% formic acid in water.[12]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.

-

Flow Rate: A flow rate of 0.3-0.4 mL/min is common.

-

MS System: A triple quadrupole mass spectrometer operating in positive ionization mode with selected reaction monitoring (SRM).

-

SRM Transitions: The specific mass-to-charge ratio (m/z) transitions for L-Alanine-13C3 would be optimized. For example, the transition could be from the protonated molecule [M+H]+ to a characteristic fragment ion.

3. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

The concentration of L-Alanine-13C3 in the test samples is determined from the calibration curve.

-

A decrease in the concentration of L-Alanine-13C3 in the stored samples over time would indicate degradation.

Experimental Workflow for Stability Testing

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]

- 5. L-Alanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. L-Alanine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2184-H-0.1 [isotope.com]

- 7. L-Alanine (3-¹³C, 99%; 2-D, 96%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. sciex.com [sciex.com]

Certificate of Analysis for L-Alanine-13C3

Certificate of Analysis: L-Alanine-¹³C₃

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and testing methodologies for L-Alanine-¹³C₃, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and as an internal standard in quantitative mass spectrometry-based assays.

Physicochemical Properties and Specifications

L-Alanine-¹³C₃ is a non-essential amino acid in which the three carbon atoms have been replaced with the ¹³C isotope. This isotopic labeling allows for its use as a tracer in metabolic studies and as a standard for the quantification of unlabeled L-Alanine in various biological matrices. The key physical and chemical properties are summarized below.

| Property | Specification | Reference(s) |

| Molecular Formula | ¹³C₃H₇NO₂ | |

| Molecular Weight | 92.07 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 314.5 °C (decomposes) | |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | |

| Storage Temperature | Room temperature, protected from light and moisture | [2][3] |

Quality Control and Purity Analysis

The quality and purity of L-Alanine-¹³C₃ are assessed through a variety of analytical techniques to ensure its suitability for research and development purposes. The typical specifications for purity and isotopic enrichment are detailed in the following table.

| Analytical Test | Specification | Reference(s) |

| Chemical Purity (Assay) | ≥95% to ≥98% | [1][2][3][4][5] |

| Isotopic Purity (¹³C) | ≥98 atom % to 99 atom % | [6] |

| Endotoxin Testing | Available for specific lots | [6] |

Experimental Methodologies

The following sections outline the typical experimental protocols used to verify the identity, purity, and isotopic enrichment of L-Alanine-¹³C₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the isotopic labeling and structural integrity of L-Alanine-¹³C₃.

Objective: To confirm the ¹³C enrichment and the chemical structure of L-Alanine-¹³C₃.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Accurately weigh 5-10 mg of L-Alanine-¹³C₃.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H spectrum will show simplified splitting patterns due to ¹³C-¹H coupling.

-

The ¹³C spectrum will show intense signals for the labeled carbon atoms.

Data Analysis:

-

The chemical shifts and coupling constants are compared to a reference standard of unlabeled L-Alanine to confirm the structure.

-

The relative intensity of the ¹³C signals provides a qualitative measure of isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the isotopic enrichment of L-Alanine-¹³C₃. It is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Objective: To verify the molecular weight and isotopic distribution of L-Alanine-¹³C₃.

Workflow for LC-MS/MS Analysis:

Caption: Workflow for LC-MS/MS analysis of L-Alanine-¹³C₃.

Instrumentation:

-

LC-MS/MS system (e.g., coupled with a chiral column for enantiomeric separation)[7]

-

Appropriate solvents and mobile phases

Sample Preparation:

-

Prepare a stock solution of L-Alanine-¹³C₃ in a suitable solvent (e.g., water or methanol).

-

For quantification in a biological matrix, a protein precipitation step with acetonitrile may be required.[7]

-

An internal standard, such as L-Alanine-¹³C₃,¹⁵N, may be used.[7]

LC-MS/MS Parameters (Example):

-

Column: A chiral column such as Astec CHIROBIOTIC T can be used for separating D- and L-alanine enantiomers.[7]

-

Mobile Phase: Gradient elution with solvents like water with formic acid and acetonitrile with formic acid.[7]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Monitor for the specific mass transitions of L-Alanine-¹³C₃.

Data Analysis:

-

The mass spectrum will confirm the molecular weight of 92.07 Da.[1]

-

The isotopic distribution will be analyzed to calculate the atom % ¹³C enrichment.

Application Workflow: Use as an Internal Standard

L-Alanine-¹³C₃ is frequently used as an internal standard for the accurate quantification of endogenous L-alanine in biological samples.[8][9]

Caption: Workflow for using L-Alanine-¹³C₃ as an internal standard.

This workflow illustrates the process of adding a known quantity of L-Alanine-¹³C₃ to a biological sample before processing. During LC-MS/MS analysis, the ratio of the signal from the endogenous (unlabeled) L-alanine to the signal from the ¹³C-labeled internal standard is used to accurately calculate the concentration of the endogenous analyte, correcting for variations in sample preparation and instrument response.

References

- 1. L-Alanine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2184-H-0.1 [isotope.com]

- 2. L-Alanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]

- 4. L-Alanine-ð-Fmoc (¹³Câ, 97-99%)- Cambridge Isotope Laboratories, CLM-7785-0.25 [isotope.com]

- 5. L-ALANINE (13C3), Creative Peptides L-Iso-0011 - Creative Peptides [creative-peptides.com]

- 6. Buy ʟ-Alanine- 13 C 3 endotoxin tested, 99 atom 13 C Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Commercial Suppliers of L-Alanine-13C3: An In-depth Technical Guide

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, L-Alanine-13C3 is a critical tool for a variety of applications, most notably in metabolic flux analysis. This technical guide provides a comprehensive overview of commercial suppliers, experimental protocols, and key metabolic pathways involving L-Alanine-13C3.

Commercial Supplier Analysis

A variety of life science and chemical suppliers offer L-Alanine-13C3 and its derivatives. The following table summarizes the offerings from several prominent suppliers, providing a comparative look at their product specifications and pricing. This information is intended to assist researchers in making informed purchasing decisions based on their specific experimental needs and budget.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Package Size | Price (USD) |

| Sigma-Aldrich | L-Alanine-13C3 | 489875 | 98 atom % 13C | 95% (CP) | 100 mg | $836.00 |

| L-Alanine-13C3,15N | 489883 | 98 atom % 13C, 98 atom % 15N | 95% (CP) | 100 mg | Contact for Price | |

| Cambridge Isotope Laboratories | L-Alanine (¹³C₃, 99%) | CLM-2184-H | ≥99% | ≥98% | 100 mg | $778.00 |

| L-Alanine (¹³C₃, 99%; ¹⁵N, 99%) | CNLM-534-H | 99 atom % 13C, 99 atom % 15N | ≥98% | 100 mg | $955.00 | |

| MedchemExpress | L-Alanine-13C3 | HY-N0229S | Not Specified | Not Specified | 5 mg | $320.00 |

| L-Alanine-13C3,15N | HY-N0229S1 | Not Specified | Not Specified | Contact for Price | Contact for Price | |

| Eurisotop | L-ALANINE (13C3, 99%) | CLM-2184-H | 99% | 98% | 100 mg | €778.00 |

| L-ALANINE (13C3, 99%; 15N, 99%) | CNLM-534-H | 99% 13C, 99% 15N | 98% | 100 mg | €955.00 |

Experimental Protocols

The successful application of L-Alanine-13C3 in research hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments involving this isotopic tracer.

Protocol 1: Cell Culture and Isotope Labeling for Metabolic Flux Analysis[1]

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

-

Adherent mammalian cells

-

6-well culture plates

-

Standard cell culture medium

-

Alanine-free base medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution

-

L-Alanine-13C3

-

Sterile Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.[1]

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the alanine-free base medium with all necessary components (e.g., glucose, glutamine, dFBS) and the desired final concentration of L-Alanine-13C3.[1]

-

Initiation of Labeling:

-

Once cells reach ~80% confluency, aspirate the standard medium.[1]

-

Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.[1]

-

Add 2 mL of the pre-warmed L-Alanine-13C3 labeling medium to each well.[1]

-

Incubate the cells for a predetermined time to allow for the incorporation of the labeled alanine into cellular metabolites.

-

Protocol 2: Metabolite Quenching and Extraction[1]

This protocol utilizes a cold methanol-based method to halt metabolic activity and extract metabolites.

Materials:

-

-80°C freezer

-

Cold (-80°C) 80% Methanol solution (HPLC-grade)

-

Cold (4°C) PBS

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of operating at 4°C and >15,000 x g

Procedure:

-

Quenching:

-

Quickly aspirate the labeling medium from the wells.

-

Immediately wash the cells twice with cold PBS.

-

Aspirate the PBS completely and add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity.[1]

-

-

Cell Lysis and Collection:

-

Extraction and Clarification:

-

Incubate the tubes at -80°C for at least 30 minutes.[1]

-

Centrifuge the tubes at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[1]

-

-

Drying and Storage:

Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS)[1]

This protocol describes the derivatization of extracted metabolites for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

-

Dried metabolite extract

-

Pyridine

-

Methoxyamine hydrochloride

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

Procedure:

-

Oximation:

-

Resuspend the dried metabolite pellet in 30 µL of a 2% (w/v) solution of methoxyamine hydrochloride in pyridine.

-

Vortex thoroughly and incubate at 37°C for 90 minutes.

-

-

Silylation:

-

Final Preparation:

-

After cooling to room temperature, centrifuge the sample briefly.

-

Transfer the supernatant to a GC-MS vial for analysis.

-

Protocol 4: NMR Spectroscopy of 13C-Labeled Proteins

This protocol provides a general workflow for acquiring 2D 1H-13C HSQC spectra of proteins uniformly or selectively labeled with 13C.

Materials:

-

Purified 13C-labeled protein

-

NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5)

-

D2O

Procedure:

-

Sample Preparation:

-

Dissolve the purified, labeled protein in the NMR buffer to a final concentration of 0.1 to 1 mM.

-

Add 5-10% D2O to the sample for the lock signal.

-

-

Spectrometer Setup:

-

Tune and match the NMR probe for both 1H and 13C frequencies.

-

Lock the spectrometer on the D2O signal.

-

Optimize the magnetic field homogeneity (shimming).

-

-

Data Acquisition (2D 1H-13C HSQC):

-

Acquire a 1D 1H spectrum to determine the spectral width and transmitter offset for the proton dimension.

-

Set the acquisition parameters for the 2D HSQC experiment, including spectral widths for both 1H and 13C dimensions, number of complex points, and number of scans per increment.

-

Acquire the 2D HSQC spectrum.

-

-

Data Processing:

-

Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe) by applying window functions, Fourier transformation, and phase correction.

-

Signaling Pathways and Experimental Workflows

Visualizing the flow of L-Alanine-13C3 through metabolic pathways is crucial for understanding experimental results. The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic routes and a typical experimental workflow.

Metabolic Fate of L-Alanine-13C3

This diagram illustrates the central role of L-Alanine in cellular metabolism, showing its conversion to Pyruvate and subsequent entry into the Tricarboxylic Acid (TCA) Cycle.

13C Metabolic Flux Analysis (MFA) Experimental Workflow

This diagram outlines the key steps in a typical 13C-MFA experiment, from cell culture to data analysis.

Gluconeogenesis Pathway

This diagram shows the key steps in gluconeogenesis, highlighting the conversion of pyruvate to glucose. L-Alanine-13C3 can be used to trace the carbon flow through this pathway.

References

Synthesis of Fmoc-Ala-OH-¹³C₃ from L-Alanine-¹³C₃: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-α-Fmoc-L-alanine-¹³C₃ (Fmoc-Ala-OH-¹³C₃), an isotopically labeled amino acid derivative crucial for advancements in proteomics, structural biology, and drug development. The incorporation of ¹³C isotopes offers a distinct mass shift, enabling the use of mass spectrometry-based techniques for the precise quantification and tracing of peptides and proteins in complex biological systems.[1] This document outlines the chemical properties, synthesis protocol, and applications of this valuable compound.

Chemical Properties and Structure

Fmoc-Ala-OH-¹³C₃ is the N-terminally protected form of L-alanine, where the three carbon atoms of the alanine backbone are replaced with the carbon-13 isotope.[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the primary amine, making it an essential building block in solid-phase peptide synthesis (SPPS).[1]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Chemical Formula | ¹³C₃C₁₅H₁₇NO₄ |

| Linear Formula | ¹³CH₃¹³CH(NH-Fmoc)¹³CO₂H |

| Molecular Weight | 314.31 g/mol |

| CAS Number (Unlabeled) | 35661-39-3 |

| Isotopic Purity | Typically ≥98 atom % ¹³C |

| Chemical Purity | Typically ≥98% |

| Appearance | White solid |

| Storage | Store refrigerated (+2°C to +8°C), protected from light. |

Data compiled from multiple sources.[1][2][3]

Synthesis Methodology

The synthesis of Fmoc-Ala-OH-¹³C₃ mirrors the established procedure for preparing standard Fmoc-protected amino acids, with the key distinction being the use of the isotopically labeled starting material, L-Alanine-¹³C₃.[1] This starting material is commercially available from various suppliers of stable isotopes.[1][4][5][6] The most prevalent method involves the reaction of L-Alanine-¹³C₃ with an N-(9-fluorenylmethoxycarbonyloxy) derivative, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[1][7][8] The electrophilic Fmoc reagent readily reacts with the nucleophilic primary amine of the alanine to form a stable carbamate linkage.[1]

General Reaction Scheme

The overall chemical transformation is depicted below:

L-Alanine-¹³C₃ + Fmoc-OSu (or Fmoc-Cl) --(Base)--> Fmoc-Ala-OH-¹³C₃

Experimental Workflow

The synthesis process can be visualized as a series of sequential steps from the dissolution of the starting material to the final purification of the product.

Caption: Synthesis workflow for Fmoc-Ala-OH-¹³C₃.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of Fmoc-L-alanine.[7]

Materials

-

L-Alanine-¹³C₃

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane

-

Deionized Water

-

Diethyl Ether

-

Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

Procedure

-

Dissolution of L-Alanine-¹³C₃ : In a round-bottom flask, dissolve L-Alanine-¹³C₃ (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.[1]

-

Addition of Base and Fmoc-OSu : To the stirred solution, add sodium carbonate (5 equivalents) followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).[9]

-

Reaction : Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][9]

-

Work-up :

-

Filter the reaction mixture to remove any insoluble material.[1]

-

Wash the filtrate with diethyl ether (3 times) to remove unreacted Fmoc-OSu and other non-polar impurities.[1][7]

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.[1][7]

-

-

Extraction : Extract the product into ethyl acetate (3 times).[1]

-

Drying and Evaporation : Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.[1][7]

-

Purification : The crude Fmoc-Ala-OH-¹³C₃ can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a white solid.[1] Toluene can also be used as a recrystallization solvent.[10]

Quantitative Data Summary

The efficiency of the Fmoc protection reaction is generally high. The following table summarizes typical quantitative parameters for this synthesis.

Table 2: Summary of Reaction Parameters and Yields

| Parameter | Value/Range | Reference |

| L-Alanine-¹³C₃ (equivalents) | 1 | [1] |

| Fmoc-OSu (equivalents) | 1.5 | [9] |

| Sodium Carbonate (equivalents) | 5 | [9] |

| Reaction Time (hours) | 18 - 24 | [1][9] |

| Reaction Temperature | Room Temperature | [1][7] |

| Typical Yield | 90 - 99% | [7][9] |

Applications in Research and Development

Fmoc-Ala-OH-¹³C₃ is a versatile tool with significant applications in various scientific disciplines:

-

Peptide Synthesis : It is a fundamental building block in the synthesis of isotopically labeled peptides. These peptides are used as internal standards in quantitative proteomics and mass spectrometry-based assays, enabling accurate protein quantification.[1]

-

Structural Biology : Labeled peptides and proteins synthesized using Fmoc-Ala-OH-¹³C₃ are instrumental in NMR spectroscopy. The ¹³C label simplifies complex spectra and aids in the unambiguous assignment of signals, facilitating the determination of 3D structures and the study of protein dynamics.[1][11]

-

Drug Discovery : This compound is used to study drug-target interactions. By incorporating ¹³C-labeled alanine into a target protein, researchers can use NMR to monitor changes in the chemical environment upon the binding of small molecules, aiding in drug screening and characterization.[11]

-

Metabolic Research : Isotopically labeled amino acids are used as tracers to study metabolic pathways and fluxes in cells and organisms.

The synthesis of Fmoc-Ala-OH-¹³C₃ is a straightforward and high-yielding process, making this valuable research tool readily accessible. Its application continues to be pivotal in advancing our understanding of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. L-Alanine-ð-Fmoc (¹³Câ, 97-99%)- Cambridge Isotope Laboratories, CLM-7785-0.25 [isotope.com]

- 3. L-Alanine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. L -Alanine-13C3 13C 98atom , 95 CP 100108-77-8 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. L-Alanine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2184-H-0.1 [isotope.com]

- 7. benchchem.com [benchchem.com]

- 8. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 9. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 10. ajpamc.com [ajpamc.com]

- 11. benchchem.com [benchchem.com]

The Crossroads of Metabolism: A Technical Guide to L-Alanine-13C3 Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount to unraveling disease mechanisms and developing targeted therapeutics. Stable isotope tracers have emerged as indispensable tools for this purpose, and among them, uniformly carbon-13 labeled L-Alanine ([U-13C3]L-Alanine) offers a unique vantage point into the heart of central carbon metabolism. This technical guide provides an in-depth exploration of the fundamental principles, experimental considerations, and data interpretation associated with the use of L-Alanine-13C3 as a metabolic tracer.

Core Principles: Tracing the Path of L-Alanine-13C3

L-Alanine, a non-essential amino acid, occupies a critical nexus in cellular metabolism, directly linking carbohydrate and amino acid pathways.[1] When cells are cultured in a medium containing L-Alanine where all three carbon atoms are the heavy isotope 13C ([U-13C3]L-Alanine), the labeled carbons are incorporated into the metabolic network, allowing for the quantitative tracing of its fate.[2]

The primary entry point of L-Alanine-13C3 into central carbon metabolism is its conversion to pyruvate-13C3 by the enzyme Alanine Aminotransferase (ALT).[1] This labeled pyruvate pool then stands at a metabolic crossroads, with its 13C atoms being channeled into several key pathways:

-

The Tricarboxylic Acid (TCA) Cycle: Pyruvate-13C3 can enter the TCA cycle through two main anaplerotic routes:

-

Pyruvate Dehydrogenase (PDH): Oxidative decarboxylation of pyruvate-13C3 generates acetyl-CoA with two labeled carbons (M+2). This M+2 acetyl-CoA then condenses with oxaloacetate to form citrate, introducing the 13C label into the TCA cycle.[1]

-

Pyruvate Carboxylase (PC): Carboxylation of pyruvate-13C3 produces oxaloacetate with three labeled carbons (M+3), directly replenishing TCA cycle intermediates.[1]

-

-

Gluconeogenesis and Lactate Production: The labeled pyruvate can serve as a precursor for the synthesis of glucose (gluconeogenesis) or be converted to lactate-13C3, providing insights into the Warburg effect, a hallmark of cancer metabolism.[1]

-

Amino Acid Metabolism: The carbon backbone of L-Alanine-13C3 can be traced into other non-essential amino acids, such as aspartate and glutamate, which are themselves closely linked to the TCA cycle.[1]

By using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can measure the mass isotopomer distributions (MIDs) of these downstream metabolites.[1] The pattern and extent of 13C incorporation provide a quantitative fingerprint of the activity of these interconnected metabolic pathways.

Quantitative Data Presentation

The analysis of mass isotopomer distributions allows for the quantification of metabolic fluxes. The following tables provide a representative example of how quantitative data from an L-Alanine-13C3 tracing experiment in pancreatic cancer cells might be presented. The data illustrates the fractional contribution of alanine-derived carbons to various key metabolites.

Table 1: Fractional Contribution of 13C from [U-13C3]L-Alanine to Central Carbon Metabolites

| Metabolite | Fractional Contribution (%) |

| Pyruvate | 45.2 |

| Lactate | 42.8 |

| Citrate | 28.5 |

| α-Ketoglutarate | 25.1 |

| Succinate | 23.9 |

| Fumarate | 24.3 |

| Malate | 26.7 |

| Aspartate | 30.1 |

| Glutamate | 24.8 |

| Palmitate (C16:0) | 15.6 |

Data is hypothetical and for illustrative purposes, based on findings in pancreatic cancer cell lines where alanine contributes significantly to bioenergetic and anabolic pathways.[3]

Table 2: Relative Fluxes Through Pyruvate-Entering Pathways

| Metabolic Flux Ratio | Value |

| Pyruvate Dehydrogenase (PDH) / Total Pyruvate Influx | 0.65 |

| Pyruvate Carboxylase (PC) / Total Pyruvate Influx | 0.35 |

This table illustrates the relative contribution of the two major pathways for pyruvate entry into the TCA cycle, as determined by the specific labeling patterns in TCA cycle intermediates.

Mandatory Visualizations

To visually represent the flow of information and the metabolic pathways discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments involving L-Alanine-13C3 as a metabolic tracer, adapted from established protocols.[2]

Protocol 1: Cell Culture and Isotope Labeling

Objective: To introduce [U-13C3]L-Alanine into cultured cells to achieve isotopic steady state.

Materials:

-

Cell line of interest (e.g., pancreatic cancer cell line)

-

Standard cell culture medium (e.g., DMEM) lacking L-Alanine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-13C3]L-Alanine

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium supplemented with 10% dFBS.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the L-Alanine-free base medium with all necessary components, including dialyzed FBS and the desired final concentration of [U-13C3]L-Alanine.

-

Initiation of Labeling: Once cells reach the target confluency, aspirate the standard medium.

-

Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled L-Alanine.

-

Add 2 mL of the pre-warmed [U-13C3]L-Alanine labeling medium to each well.

-

Incubate the cells for a predetermined time course to allow for the incorporation of the labeled tracer. The duration will depend on the cell type and the specific metabolic pathways being investigated.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

-80°C freezer

-

Cold (-80°C) 80% Methanol (HPLC-grade)

-

Cold (4°C) PBS

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium.

-

Place the plate on dry ice and wash the cells once with 1 mL of ice-cold PBS.

-

Aspirate the PBS completely and add 1 mL of -80°C 80% methanol to each well to quench enzymatic reactions and lyse the cells.[2]

-

Scraping and Collection: Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

-

Extraction: Incubate the tubes at -80°C for at least 30 minutes.[2]

-

Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.

-

Transfer the supernatant, which contains the extracted metabolites, to a new tube for subsequent analysis.

Protocol 3: Sample Preparation for GC-MS Analysis (Derivatization)

Objective: To chemically modify the extracted metabolites to increase their volatility and thermal stability for GC-MS analysis.

Materials:

-

Dried metabolite extract

-

Pyridine

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

GC-MS vials with inserts

Procedure:

-

Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

-

Oximation: Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 37°C for 90 minutes to protect carbonyl groups.

-

Silylation: Add 30 µL of MTBSTFA to the sample. Vortex and incubate at 70°C for 60 minutes. This step replaces active hydrogens with TBDMS groups.[2]

-

Final Preparation: After cooling to room temperature, centrifuge the sample briefly.

-

Transfer the derivatized sample to a GC-MS vial with an insert for analysis.[2]

Conclusion

L-Alanine-13C3 serves as a powerful and versatile metabolic tracer, offering a direct window into the metabolic reprogramming that characterizes various diseases, including cancer.[4] By providing a labeled pool of pyruvate, it enables the detailed interrogation of the TCA cycle, anaplerotic pathways, and the biosynthesis of other key metabolites. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to design, execute, and interpret metabolic flux experiments using L-Alanine-13C3, ultimately contributing to a deeper understanding of cellular physiology and the identification of novel therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis (MFA) using L-Alanine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C-Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell under specific conditions. By providing a detailed map of cellular metabolism, MFA offers invaluable insights into cellular physiology, disease mechanisms, and the effects of drug candidates. The gold standard for this technique is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic pathways.

L-alanine, a non-essential amino acid, occupies a central position in metabolism, connecting carbohydrate and amino acid pathways. Utilizing uniformly labeled L-Alanine-¹³C₃ as a tracer enables researchers to investigate key metabolic hubs, including the Tricarboxylic Acid (TCA) cycle, gluconeogenesis, and protein biosynthesis. Its conversion to pyruvate places it at a critical metabolic juncture, offering a window into how cells utilize amino acids for energy production and biosynthesis.

This document provides detailed application notes and protocols for conducting ¹³C-MFA experiments using L-Alanine-¹³C₃, from experimental design to data interpretation.

Principle of L-Alanine-¹³C₃ Tracing

When cells are cultured in a medium containing L-Alanine-¹³C₃, the labeled carbon atoms are incorporated into the cellular metabolic network. The primary entry point is the conversion of L-alanine to pyruvate by the enzyme alanine transaminase (ALT). This ¹³C₃-pyruvate can then enter the central carbon metabolism through several key reactions:

-

Pyruvate Dehydrogenase (PDH): Converts M+3 pyruvate into M+2 acetyl-CoA, which then enters the TCA cycle.

-

Pyruvate Carboxylase (PC): An anaplerotic reaction that converts M+3 pyruvate into M+3 oxaloacetate, replenishing TCA cycle intermediates.

-

Lactate Dehydrogenase (LDH): Converts M+3 pyruvate into M+3 lactate, a key indicator of glycolytic activity, particularly in cancer cells (the Warburg effect).

-

Transamination Reactions: The carbon backbone of alanine can be traced into other amino acids, such as aspartate and glutamate, which are closely linked to the TCA cycle.

By measuring the mass isotopomer distributions (MIDs) of these downstream metabolites using mass spectrometry, the activity of these pathways can be quantified.

Key Metabolic Pathways Traced by L-Alanine-¹³C₃

The diagram below illustrates the central metabolic pathways that can be interrogated using L-Alanine-¹³C₃ as a tracer.

Experimental Workflow

A typical ¹³C-MFA experiment using L-Alanine-¹³C₃ involves several key steps, as outlined in the workflow diagram below.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

-

Adherent mammalian cells (e.g., HEK293, A549)

-

6-well cell culture plates

-

Standard cell culture medium (e.g., DMEM)

-

L-alanine-free base medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution

-

L-Alanine-¹³C₃

-

Sterile Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the alanine-free base medium with all necessary components (e.g., glucose, glutamine, 10% dFBS) and L-Alanine-¹³C₃ to the desired final concentration (typically similar to the concentration in standard medium).

-

Initiation of Labeling:

-

Once cells reach ~80% confluency, aspirate the standard medium.

-

Wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled alanine.

-

Add 2 mL of the pre-warmed L-Alanine-¹³C₃ labeling medium to each well.

-

Incubate the cells for a sufficient duration to approach isotopic steady state. The optimal time should be determined empirically but is often between 8 and 24 hours.

-

Protocol 2: Metabolite Quenching and Extraction

This protocol utilizes a cold methanol-based method to rapidly quench enzymatic activity and extract polar metabolites.

Materials:

-

-80°C freezer

-

Cold (-80°C) 80% Methanol solution (HPLC-grade)

-

Cold (4°C) PBS

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of operating at 4°C and >15,000 x g

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Quenching:

-

Remove the culture plate from the incubator and immediately aspirate the labeling medium.

-

Place the plate on a bed of dry ice and wash the cells once with 1 mL of ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity and lyse the cells.

-

-

Scraping and Collection:

-

Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

-

-

Extraction: Incubate the tubes at -80°C for at least 30 minutes.

-

Clarification: Centrifuge the tubes at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube, being careful not to disturb the pellet.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator. Store the dried pellets at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites must be chemically derivatized to increase their volatility.

Materials:

-

Dried metabolite extract

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCI

-

Heating block or oven (70°C)

-

GC-MS vials with inserts

Procedure:

-

Methoximation:

-

Add 20 µL of methoxyamine hydrochloride solution to the dried metabolite pellet.

-

Vortex thoroughly and incubate at 37°C for 90 minutes.

-

-

Silylation:

-

Add 30 µL of MTBSTFA to the sample.

-

Vortex again and incubate at 70°C for 60 minutes. This step replaces active hydrogens with TBDMS groups.

-

-

Final Preparation:

-

After cooling to room temperature, centrifuge the sample briefly to collect any droplets.

-

Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

-

Protocol 4: GC-MS Analysis

Instrumental Parameters (Example):

-

GC System: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL (splitless mode)

-

Inlet Temperature: 250°C

-

Oven Program:

-

Initial temperature: 90°C, hold for 1 minute.

-

Ramp to 200°C at 10°C/minute.

-

Ramp to 300°C at 20°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS System: Agilent 5977A or equivalent single quadrupole MS

-

Ionization Mode: Electron Ionization (EI

Application Notes: Utilizing L-Alanine-¹³C₃ in NMR Spectroscopy for Protein Analysis

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution in solution.[1] Isotopic labeling, the process of incorporating stable isotopes like ¹³C, ¹⁵N, and ²H into a protein, is often a prerequisite for NMR studies of molecules larger than 10 kDa.[1][2] Uniform or selective labeling helps to resolve spectral overlap and enhance sensitivity, enabling the analysis of complex biomacromolecules.[2][3]

L-Alanine, with its simple methyl side chain, is a highly abundant amino acid distributed throughout protein sequences.[3][4][5] Using L-Alanine fully labeled with carbon-13 (L-Alanine-¹³C₃) provides a unique tool for protein analysis. The ¹³C labels on the alpha-carbon (Cα), beta-carbon (Cβ), and carbonyl carbon (C') serve as sensitive probes for investigating protein structure, dynamics, and interactions.

Key Applications

-

Spectral Simplification and Assignment: Incorporating L-Alanine-¹³C₃ into a protein while other amino acids remain unlabeled simplifies complex NMR spectra. This allows for the unambiguous assignment of alanine resonances, which is a critical first step in any detailed NMR study.[6][7]

-

Probing Protein Structure: The ¹³C chemical shift of an alanine residue is highly sensitive to its local chemical environment, including the protein's secondary structure (α-helix, β-sheet).[6][8] By analyzing the chemical shifts of the Cα, Cβ, and carbonyl carbons, researchers can gain insights into the protein's conformation.[8]

-

Investigating Protein Dynamics: The methyl group of alanine is an excellent probe for studying the dynamics of both the protein backbone and side chains.[2][9] NMR relaxation experiments on ¹³C-labeled alanine residues can provide information on molecular motions over a wide range of timescales, from picoseconds to seconds.

-

Methyl-TROSY Spectroscopy for Large Proteins: While specific L-alanine-3-¹³C,2-²H labeling is optimal for methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, the principles are closely related.[4][5][10] Methyl-TROSY significantly enhances spectral quality for high-molecular-weight proteins (>100 kDa), allowing the study of large complexes.[4][5] The high abundance and frequent presence of alanine in protein interfaces make it a valuable probe for mapping protein-protein and protein-ligand interactions.[4]

-

In-Cell NMR Studies: Selective labeling with ¹³C-amino acids is a powerful strategy for in-cell NMR, enabling the observation of protein structure and function within a native cellular environment.[11] The distinct signals from L-Alanine-¹³C₃ allow for the study of a target protein inside living cells with reduced background from other cellular components.[11]

Comparative Analysis of Alanine Labeling Strategies

The choice of isotopic labeling strategy depends on the specific research question and the size of the protein being studied.

| Labeling Strategy | Precursor | Key Advantages | Common Applications |

| Uniform ¹³C, ¹⁵N Labeling | [U-¹³C] glucose, ¹⁵NH₄Cl | Provides NMR-visible signals for all atoms, enabling full structure determination.[12] | De novo structure determination of small to medium-sized proteins (<30 kDa).[1][12] |

| Selective L-Alanine-¹³C₃ Labeling | L-Alanine-¹³C₃ | Simplifies spectra, facilitates assignment, probes specific sites.[6] | Probing alanine-specific structure/dynamics, studying interaction sites.[4] |

| Methyl-specific Labeling (Ala) | L-alanine-3-¹³C,2-²H | Reduces relaxation for sharp signals, ideal for large proteins.[4][5][13] | Methyl-TROSY studies of large protein complexes (>100 kDa).[5][14] |

| Reverse Labeling | [U-¹³C] glucose + unlabeled L-Alanine | Renders only alanine signals NMR-invisible, useful for assigning other residues.[3] | Aiding assignment in crowded spectral regions.[3] |

Experimental Protocols

Protocol 1: Selective Protein Labeling with L-Alanine-¹³C₃ in E. coli

This protocol describes the expression of a target protein in minimal medium supplemented with L-Alanine-¹³C₃ to achieve selective labeling.

Workflow for Selective Labeling and NMR Analysis

Caption: Workflow from E. coli transformation to NMR data analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the target protein.

-

M9 minimal medium components.

-

Glucose (unlabeled).

-

¹⁵NH₄Cl (if ¹⁵N labeling is also desired for backbone correlation).

-

L-Alanine-¹³C₃ (e.g., 99% enrichment).[15]

-

Amino acid mixture lacking alanine.

-

Inducer (e.g., IPTG).

-

NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, 10% D₂O).

Methodology:

-

Starter Culture: Inoculate 10 mL of rich medium (e.g., LB) with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Main Culture: Inoculate 1 L of M9 minimal medium (containing unlabeled glucose and ¹⁵NH₄Cl if desired) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.[11]

-